molecular formula C11H12ClN3O B1377760 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride CAS No. 1351654-21-1

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B1377760
CAS No.: 1351654-21-1
M. Wt: 237.68 g/mol
InChI Key: GSMGRPISFJYCHK-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C11H11N3OClH It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of 3-phenyl-1,2,4-oxadiazole with azetidine. The reaction is carried out under controlled conditions, often involving the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.

    Azetidine Derivatives: Compounds containing the azetidine ring also show comparable reactivity and applications.

Uniqueness

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is unique due to its specific combination of the azetidine and oxadiazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMGRPISFJYCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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